molecular formula C25H30N2O4 B3198610 Benzamide, N-[2-(dimethylamino)-3-methylbutyl]-4-[[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]methyl]- CAS No. 1016036-76-2

Benzamide, N-[2-(dimethylamino)-3-methylbutyl]-4-[[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]methyl]-

Cat. No.: B3198610
CAS No.: 1016036-76-2
M. Wt: 422.5 g/mol
InChI Key: MQGMMWDNSQLQMZ-UHFFFAOYSA-N
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Description

Benzamide, N-[2-(dimethylamino)-3-methylbutyl]-4-[[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]methyl]- is a useful research compound. Its molecular formula is C25H30N2O4 and its molecular weight is 422.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzamide, N-[2-(dimethylamino)-3-methylbutyl]-4-[[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]methyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzamide, N-[2-(dimethylamino)-3-methylbutyl]-4-[[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]methyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Benzamide derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and insecticidal properties. The compound Benzamide, N-[2-(dimethylamino)-3-methylbutyl]-4-[[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]methyl]- (CAS: 1016036-76-2) is a complex structure that has garnered attention for its potential applications in pharmaceuticals and agriculture.

Chemical Structure and Properties

The chemical formula of this compound is C25H30N2O4C_{25}H_{30}N_{2}O_{4} with a molecular weight of 422.52 g/mol. The structure features a benzamide core substituted with a dimethylamino group and a benzopyran moiety, which is pivotal for its biological activity.

Antifungal Activity

Recent studies have demonstrated that benzamide derivatives exhibit significant antifungal properties. For instance, a series of benzamides were synthesized and tested against various fungal strains:

CompoundFungal StrainInhibition Rate (%) at 50 mg/L
7hBotrytis cinerea90.5
7eAlternaria solani50.0
7dSclerotinia sclerotiorum66.7

In these tests, compound 7h outperformed the standard fungicide fluxapyroxad, showcasing its potential as an effective antifungal agent .

Insecticidal Activity

The compound's larvicidal activity was also evaluated against mosquito larvae. The results indicated that certain derivatives showed high larvicidal effectiveness:

CompoundConcentration (mg/L)Death Rate (%)
7a10100
7b1010
7c100

At a concentration of 10 mg/L, several compounds achieved complete mortality of mosquito larvae, suggesting their utility in pest control .

The biological activity of benzamide derivatives is often attributed to their ability to interact with specific biological targets within pathogens. For instance, the presence of the benzopyran moiety enhances the binding affinity to fungal enzymes involved in cell wall synthesis, leading to increased antifungal efficacy .

Case Studies

  • Fungal Resistance : A study highlighted the effectiveness of compound 7h against resistant strains of Botrytis cinerea, indicating its potential role in integrated pest management strategies.
  • Toxicity Assessment : Toxicological evaluations on zebrafish embryos revealed that while some derivatives exhibit potent biological activity, they also require careful assessment regarding their environmental impact and safety profiles .

Properties

IUPAC Name

N-[2-(dimethylamino)-3-methylbutyl]-4-[(4-methyl-2-oxochromen-7-yl)oxymethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O4/c1-16(2)22(27(4)5)14-26-25(29)19-8-6-18(7-9-19)15-30-20-10-11-21-17(3)12-24(28)31-23(21)13-20/h6-13,16,22H,14-15H2,1-5H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQGMMWDNSQLQMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC=C(C=C3)C(=O)NCC(C(C)C)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Benzamide, N-[2-(dimethylamino)-3-methylbutyl]-4-[[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]methyl]-
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Benzamide, N-[2-(dimethylamino)-3-methylbutyl]-4-[[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]methyl]-
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Benzamide, N-[2-(dimethylamino)-3-methylbutyl]-4-[[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]methyl]-

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.